1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-2-(2-chlorobenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-7-CHLORO-2-[(2-CHLOROPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that features a chromeno[2,3-c]pyrrole core structure This compound is characterized by the presence of multiple functional groups, including bromo, hydroxy, methoxy, and chloro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-7-CHLORO-2-[(2-CHLOROPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include scaling up the Suzuki–Miyaura coupling reaction and employing continuous flow reactors to enhance reaction efficiency and product purity .
Chemical Reactions Analysis
Types of Reactions
1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-7-CHLORO-2-[(2-CHLOROPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The bromo and chloro substituents can be reduced to their corresponding hydrogen derivatives.
Substitution: The bromo and chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the bromo group would yield the corresponding hydrocarbon.
Scientific Research Applications
1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-7-CHLORO-2-[(2-CHLOROPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-7-CHLORO-2-[(2-CHLOROPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxy-4-methoxyphenyl)ethanone: Shares the hydroxy and methoxy functional groups but lacks the complex chromeno[2,3-c]pyrrole core.
Pyrrole Derivatives: Compounds with a pyrrole core structure, which are known for their biological activities.
Uniqueness
1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-7-CHLORO-2-[(2-CHLOROPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its combination of multiple functional groups and the chromeno[2,3-c]pyrrole core
Properties
Molecular Formula |
C25H16BrCl2NO5 |
---|---|
Molecular Weight |
561.2 g/mol |
IUPAC Name |
1-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-2-[(2-chlorophenyl)methyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H16BrCl2NO5/c1-33-19-9-13(8-16(26)23(19)31)21-20-22(30)15-10-14(27)6-7-18(15)34-24(20)25(32)29(21)11-12-4-2-3-5-17(12)28/h2-10,21,31H,11H2,1H3 |
InChI Key |
WCEUZOZNRHYZMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2C3=C(C(=O)N2CC4=CC=CC=C4Cl)OC5=C(C3=O)C=C(C=C5)Cl)Br)O |
Origin of Product |
United States |
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